This compound falls under the category of fluorinated organic compounds, specifically aromatic amines. Its structural features include a trifluoromethyl group attached to a phenyl ring, which enhances its chemical properties. The compound is often synthesized for research purposes and has implications in drug development due to its unique properties.
The synthesis of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine typically involves the following steps:
The molecular structure of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine can be described as follows:
Common spectroscopic techniques used to characterize this compound include:
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine participates in various chemical reactions:
Typical reagents used include:
The mechanism of action of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is primarily related to its interaction with biological targets:
Studies have indicated that compounds with similar structures exhibit significant binding affinities towards specific receptors, suggesting potential therapeutic roles.
The physical and chemical properties of (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine are critical for its application:
Additional properties such as melting point, density, and refractive index may vary based on purity and specific synthesis methods employed.
(R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine has several important applications in various scientific fields:
Ongoing research continues to explore novel derivatives of this compound to enhance its efficacy and broaden its application scope in pharmaceuticals and materials science.
Trace amine-associated receptor 1 is a Gαs- and Gαq-protein-coupled receptor discovered in 2001, primarily located intracellularly within presynaptic terminals of monoaminergic neurons (dopamine, serotonin, norepinephrine) and astrocytes [1] [9]. Unlike classical biogenic amine receptors, TAAR1 is activated by endogenous "trace amines" – such as β-phenylethylamine, tyramine, and tryptamine – present in the mammalian brain at nanomolar concentrations, significantly lower than the major monoamine neurotransmitters [1] [6]. TAAR1 functions as a homeostatic regulator of monoaminergic tone. Upon activation by agonists, TAAR1 initiates several intracellular signaling cascades (primarily via cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways, and also β-arrestin 2 recruitment and protein kinase C (PKC) activation) that ultimately exert an inhibitory effect on neuronal firing and neurotransmitter release [1] [4] [6]. Crucially, TAAR1 activation modulates dopamine D2 receptor signaling, often through receptor heteromerization or by influencing D2 autoreceptor function and desensitization, leading to a reduction in hyperdopaminergic states without causing complete blockade [1] [6] [9]. Genetic ablation of TAAR1 in animal models (knockout mice and rats) results in phenotypes resembling core features of schizophrenia (hyperdopaminergia, sensory gating deficits, hyperactivity, cognitive impairments) and increased susceptibility to substance abuse and depression-like behaviors [1] [4] [10]. These observations strongly implicate TAAR1 dysfunction in the pathophysiology of several neuropsychiatric disorders and highlight its activation as a potential therapeutic strategy.
Pharmacological validation using selective TAAR1 agonists (e.g., RO5166017, RO5256390, RO5263397, ulotaront) has consistently demonstrated efficacy in preclinical models relevant to schizophrenia, depression, anxiety, addiction, and sleep disorders. These agonists normalize psychostimulant (e.g., amphetamine, cocaine)-induced hyperactivity, reverse deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., phencyclidine, ketamine, MK-801), alleviate depressive-like behaviors in the forced swim test, reduce anxiety-like responses, and attenuate drug-seeking behaviors and withdrawal symptoms [1] [4] [5]. Notably, the dual TAAR1/5-hydroxytryptamine 1A (5-HT1A) receptor agonist ulotaront demonstrated significant antipsychotic efficacy in Phase II clinical trials for schizophrenia, reducing both positive and negative symptoms with a side effect profile distinct from conventional dopamine D2 receptor antagonists [1] [7]. This clinical success underscores the therapeutic potential of TAAR1 agonism. The mechanism extends beyond dopamine modulation; TAAR1 agonists also regulate serotonergic neuron firing and 5-hydroxytryptamine 1A autoreceptor function [1] [6], and influence glutamatergic neurotransmission by modulating NMDA receptor subunit composition and function, potentially addressing cognitive deficits associated with schizophrenia [1] [4] [6]. Consequently, TAAR1 represents a multimodal target capable of addressing multiple symptom domains (positive, negative, cognitive, affective) in various psychiatric disorders through its modulatory influence on key neurotransmitter systems.
Table 1: Key Preclinical Effects of TAAR1 Agonists in Neuropsychiatric Disorder Models
Disorder Domain | Preclinical Model | Effect of TAAR1 Agonists | Proposed Mechanism |
---|---|---|---|
Schizophrenia (Positive Symptoms) | Amphetamine-induced hyperactivity | Reduction in hyperlocomotion | Normalization of hyperdopaminergia via VTA modulation |
Schizophrenia (Positive Symptoms) | MK-801-induced hyperactivity | Reduction in hyperlocomotion | Modulation of glutamatergic transmission, NMDA receptor effects |
Schizophrenia (Cognitive Symptoms) | Attentional Set-Shifting Test (PCP deficit) | Reversal of cognitive deficit | Prefrontal cortex modulation, potential glutamate/D2 interaction |
Depression | Forced Swim Test (Rat/Mouse) | Reduction in immobility time (antidepressant-like effect) | Modulation of monoaminergic (DA, 5-HT) tone in limbic circuits |
Anxiety | Stress-Induced Hyperthermia | Attenuation of hyperthermic response | Modulation of stress response pathways, potential 5-HT involvement |
Substance Use Disorder | Cocaine Self-Administration | Reduction in drug-seeking behavior, attenuation of reinstatement | Modulation of mesolimbic dopamine reward pathway |
Sleep Disorders | Electroencephalography/Electromyography | Promotion of wakefulness, modulation of REM sleep | Potential modulation of monoaminergic nuclei in brainstem |
Fluorine incorporation into organic molecules, particularly bioactive amines, is a cornerstone strategy in modern medicinal chemistry due to its profound and often beneficial effects on physicochemical and pharmacological properties. In the context of phenylalkylamine derivatives targeting aminergic receptors like TAAR1, strategic fluorination serves multiple critical purposes aimed at optimizing interactions within the receptor binding pocket and enhancing drug-like behavior [5] [6] [10]. Fluorine is the most electronegative element and possesses a small atomic radius. When substituted onto an aromatic ring, such as the phenyl ring of phenethylamine, it exerts strong electronic effects. These include altering the electron density of the π-system through negative inductive effects and, when positioned ortho or meta to other substituents, potentially participating in resonance effects. This modulation of electron density directly impacts the molecule's ability to engage in key binding interactions (e.g., hydrogen bonding, dipole-dipole, cation-π, π-π stacking) within the TAAR1 ligand-binding domain [5] [10]. Computational and structure-activity relationship studies indicate that the binding pocket of TAAR1, particularly in humans, possesses specific regions with varying polarity and steric constraints. Strategic fluorination allows for fine-tuning the molecule's electrostatic potential and dipole moment to better complement these regions compared to non-fluorinated analogs [5] [10]. Cryogenic electron microscopy structures of human TAAR1 bound to agonists like ulotaront reveal a binding pocket where the phenyl ring engages in hydrophobic and van der Waals interactions; fluorines can enhance these interactions and potentially form orthogonal multipolar interactions with nearby residues [10].
Beyond target affinity and selectivity, fluorination significantly improves pharmacokinetic and pharmacodynamic properties crucial for CNS drugs. Fluorine's high carbon-fluorine bond strength confers exceptional metabolic stability. Fluorine atoms, especially at positions ortho to the side chain or in polyfluorinated patterns like 2,3,6-trifluoro, effectively block oxidative metabolism (particularly cytochrome P450-mediated hydroxylation) on the aromatic ring, a major metabolic pathway for phenylalkylamines [5] [6]. This dramatically increases plasma and brain half-life, improving exposure and duration of action. Furthermore, fluorine substitution modulates lipophilicity (often expressed as logP). While fluorine is more lipophilic than hydrogen, polyfluorination can have complex effects depending on the substitution pattern. The 2,3,6-trifluoro configuration in (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine is specifically designed to optimize lipophilicity, enhancing passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility for distribution [5] [10]. This precise balance is vital for achieving effective CNS concentrations. Fluorine can also influence pKa. While the effect on an aliphatic amine's basicity is usually modest, electron-withdrawing fluorine atoms ortho or meta to the alkylamine side chain can slightly lower the pKa of the amine group. This may influence the proportion of the protonated (charged) species at physiological pH, potentially affecting membrane permeability and interaction with the receptor, which often requires the charged ammonium form for high-affinity binding [6].
The trifluorinated pattern (2,3,6-) found in (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine represents a sophisticated optimization step in TAAR1 agonist design. This specific arrangement is not arbitrary; it is hypothesized to maximize interactions within a sub-pocket of the TAAR1 binding site, potentially involving residues sensitive to steric bulk and electronic environment [5] [10]. Compared to mono- or difluorinated analogs, the 2,3,6-trifluoro substitution offers a synergistic combination of strong electronic modulation, enhanced metabolic stability (blocking multiple potential metabolic soft spots), and optimized lipophilicity. The stereochemistry is paramount: the (R)-enantiomer exhibits significantly higher affinity and functional activity at TAAR1 compared to its (S)-counterpart, mirroring the enantioselectivity observed with other chiral TAAR1 agonists like RO5166017 and RO5263397 [5] [10]. This enantioselectivity arises from the specific three-dimensional arrangement of the binding pocket, which preferentially accommodates the (R)-configuration. The compound acts as a potent agonist, stimulating TAAR1-mediated signaling pathways (cAMP accumulation, β-arrestin recruitment) at nanomolar concentrations, effectively modulating dopaminergic and glutamatergic function in vivo, as evidenced by its ability to reverse hyperlocomotion in dopamine transporter knockout rats and MK-801-induced hyperactivity models – key preclinical paradigms predictive of antipsychotic activity [5].
Table 2: Impact of Fluorination on Key Properties of Phenethylamine-Based TAAR1 Agonists
Property | Effect of Fluorination | Consequence for TAAR1 Agonist Development | Specific Advantage of 2,3,6-Trifluoro Pattern |
---|---|---|---|
Electron Density (σ/π system) | Strong negative inductive effect (-I), possible mesomeric effect (+R for para-F) | Modulates strength of cation-π, H-bonding, dipole interactions with receptor residues | Optimizes electronic complementarity to human TAAR1 binding pocket |
Lipophilicity (logP) | Increases logP (F > H), but complex pattern dependence | Enhanced passive BBB permeability; potential effect on solubility | Balanced logP for optimal brain penetration and distribution |
Metabolic Stability | Blocks common oxidative metabolism pathways (aromatic hydroxylation) | Increased plasma/brain half-life; reduced clearance; improved exposure | Simultaneous protection of multiple vulnerable ring positions |
Acid-Base Properties (pKa) | Slight decrease in amine pKa due to electron-withdrawing effect | May influence proportion of protonated species (active for binding) | Fine-tuning of protonation state for receptor interaction |
Steric Bulk | Similar van der Waals radius to H, but with different shape/polarity | Can fill hydrophobic pockets; engage in orthogonal interactions | Optimized van der Waals contacts within TAAR1 binding cleft |
Binding Affinity/Potency | Modulates via electronic, steric, and hydrophobic effects | Directly enhances EC50 values (e.g., down to nanomolar range) | High potency (e.g., EC50 = 4.0 nM for LK00764 analog [5]) |
Species Selectivity | May differentially affect binding to rodent vs. human TAAR1 | Improves translation from rodent models to human therapeutics | Potentially better alignment with human TAAR1 pharmacology |
The journey to develop potent and selective TAAR1 agonists began with the recognition that endogenous trace amines like β-phenylethylamine (PEA), tryptamine, and tyramine, despite their low concentrations, possessed significant neuroactive properties. Early pharmacological studies demonstrated that PEA could induce dopamine release and produce stimulant effects, often attributed to interactions with monoamine transporters or receptors before TAAR1's discovery [1] [6]. The identification and cloning of TAAR1 in 2001 provided the molecular target explaining many of these effects. Initial ligands were the trace amines themselves and structurally related compounds like amphetamine and methamphetamine, which were identified as potent rodent TAAR1 agonists [1] [9]. However, these early agonists suffered from lack of selectivity (interacting with monoamine transporters and other receptors), rapid metabolism (particularly via monoamine oxidase), and marked species differences (e.g., amphetamines are much weaker at human TAAR1) [1] [6] [10].
The first phase of rational drug design focused on creating selective TAAR1 ligands. This involved systematic modification of the phenethylamine scaffold. Key strategies included:
These efforts yielded the first generation of selective TAAR1 agonists (partial and full) and antagonists (e.g., EPPTB). Compounds like RO5166017 (partial agonist) and RO5256390 (full agonist) demonstrated clear TAAR1-dependent effects in preclinical models, validating the target but also revealing challenges, particularly around pharmacokinetic optimization and species translation [1] [10]. The discovery that many potent rodent TAAR1 agonists were weak or inactive at the human orthologue highlighted the critical need for human-specific screening and structural biology insights [10].
The advent of advanced structural techniques, particularly cryogenic electron microscopy, revolutionized TAAR1 agonist design. Solving the structures of human TAAR1 bound to various agonists (e.g., with ulotaront, methamphetamine) provided unprecedented atomic-level detail of the ligand-binding pocket [10]. This revealed key interaction points, conformational changes upon activation, and the molecular basis for species differences. For instance, residues like D102³·³² were confirmed as critical for anchoring the amine group via an ionic interaction, while a hydrophobic sub-pocket accommodated the aromatic ring. Differences in residues lining this pocket (e.g., between human and mouse) explained divergent ligand affinities [10]. These structures enabled true structure-based drug design (SBDD), allowing for the rational optimization of scaffolds to maximize interactions within the human TAAR1 binding site.
Concurrently, the strategic incorporation of fluorine became a dominant theme in refining TAAR1 agonists, leading to the second generation of compounds. Fluorination addressed key limitations:
Compounds like LK00764 (a triazole derivative) and (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine exemplify this modern generation. They exhibit nanomolar potency (EC50 ~4 nM for LK00764) at human TAAR1, excellent selectivity over related aminergic receptors, robust metabolic stability, and efficacy in multiple schizophrenia-relevant animal models (MK-801-induced hyperactivity, spontaneous hyperactivity, DAT-KO rat hyperlocomotion, stress-induced hyperthermia) upon systemic administration [5]. Their development marks the culmination of a rational evolution: starting from the simple endogenous trace amine scaffold, leveraging growing understanding of TAAR1 biology and medicinal chemistry principles, incorporating strategic fluorination for property enhancement, and finally utilizing high-resolution structural biology for precise optimization, all while emphasizing the critical importance of stereochemistry for maximal therapeutic potential.
Figure 1: Structural Evolution of Key TAAR1 Agonists from β-Phenylethylamine to Modern Fluorinated Derivatives
1. β-Phenylethylamine (Endogenous Trace Amine):Structure: C6H5-CH2-CH2-NH2Characteristics: Low potency, non-selective, rapid MAO metabolism.2. Amphetamine:Structure: C6H5-CH2-CH(CH3)-NH2Characteristics: Potent rodent TAAR1 agonist, weaker at hTAAR1, interacts with transporters/receptors.3. RO5166017 (First Gen Selective Agonist):Structure: Oxazoline ring, meta-chloro substitutionCharacteristics: Selective partial agonist, validated target in vivo, species differences, PK limitations.4. Ulotaront (SEP-363856, Clinical Candidate):Structure: Fused dihydrothiophene-dioxide core, no direct fluorinationCharacteristics: Dual TAAR1/5-HT1A agonist, clinical efficacy in schizophrenia, breakthrough designation.5. (R)-1-(2,3,6-Trifluorophenyl)ethan-1-amine (Modern Fluorinated Derivative):Structure: 2,3,6-F3-C6H2-CH*(CH3)-NH2 [*(R) configuration]Characteristics: Nanomolar hTAAR1 potency, high selectivity, optimized metabolic stability (fluorine blocking), enantioselective, efficacy in hyperdopaminergic/hypoglutamatergic models.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7